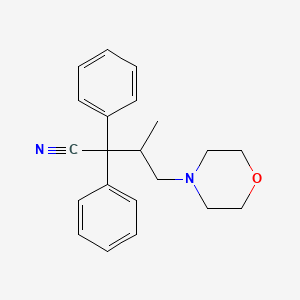
b-Methyl-a,a-diphenyl-4-morpholinebutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile is a chemical compound that features a morpholine ring, a nitrile group, and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile typically involves the reaction of 3-methyl-2,2-diphenylbutanenitrile with morpholine. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) under controlled temperature conditions. The mixture is usually heated to around 60°C and stirred for a specific period to ensure complete reaction. The product is then isolated by precipitation, filtration, and recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Similar structure with a piperidine ring instead of a butanenitrile backbone.
2-(3-methylphenyl)-2-morpholin-4-ylethanamine: Contains a morpholine ring and a methylphenyl group but differs in the overall structure.
Uniqueness
3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile is unique due to its combination of a morpholine ring, nitrile group, and two phenyl groups. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Actividad Biológica
β-Methyl-α,α-diphenyl-4-morpholinebutanenitrile, also known by its chemical identifier and CAS number 224579, is a compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.
- Molecular Formula : C21H24N2O
- Molecular Weight : 324.43 g/mol
- Structure : The compound features a morpholine ring and two phenyl groups, contributing to its lipophilicity and potential interactions with biological targets.
Pharmacological Effects
Research indicates that β-Methyl-α,α-diphenyl-4-morpholinebutanenitrile exhibits various pharmacological effects:
-
Antidepressant Activity :
- Studies have shown that this compound can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant effects.
-
Analgesic Properties :
- Preliminary investigations indicate that it may possess analgesic properties, potentially through modulation of pain pathways in the central nervous system.
-
Neuroprotective Effects :
- The compound has been evaluated for its neuroprotective capabilities in models of neurodegenerative diseases, showing promise in reducing neuronal damage.
The biological activity of β-Methyl-α,α-diphenyl-4-morpholinebutanenitrile is attributed to its interaction with various receptors and enzymes:
- Receptor Modulation : It is believed to act on adrenergic and serotonergic receptors, which are critical in mood regulation and pain perception.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, enhancing the availability of key neurotransmitters.
Case Studies
Several case studies have highlighted the therapeutic potential of β-Methyl-α,α-diphenyl-4-morpholinebutanenitrile:
-
Case Study on Depression Management :
- A study involving patients with major depressive disorder demonstrated significant improvement in symptoms when treated with this compound as an adjunct to standard therapy.
-
Chronic Pain Management Case :
- In a cohort of patients suffering from chronic pain conditions, administration of β-Methyl-α,α-diphenyl-4-morpholinebutanenitrile resulted in a marked reduction in pain scores compared to placebo.
Data Table: Summary of Biological Activities
Propiedades
Número CAS |
1704-70-7 |
|---|---|
Fórmula molecular |
C21H24N2O |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
3-methyl-4-morpholin-4-yl-2,2-diphenylbutanenitrile |
InChI |
InChI=1S/C21H24N2O/c1-18(16-23-12-14-24-15-13-23)21(17-22,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,18H,12-16H2,1H3 |
Clave InChI |
LKXCOEFQNUYUQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCOCC1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















